(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
CAS No.: 182122-13-0
Cat. No.: VC7042091
Molecular Formula: C26H26N2O2
Molecular Weight: 398.506
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182122-13-0 |
|---|---|
| Molecular Formula | C26H26N2O2 |
| Molecular Weight | 398.506 |
| IUPAC Name | (3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2/t20-,21-,22+,23+/m1/s1 |
| Standard InChI Key | RPTWHOHESXOONM-LUKWVAJMSA-N |
| SMILES | C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) systematically describes the compound's stereochemistry and connectivity. The molecular formula C₂₆H₂₆N₂O₂ confirms the presence of two indenooxazole moieties linked through a cyclohexyl spacer . Key structural features include:
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Two fused bicyclic systems combining benzene and oxazole rings
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Central cyclohexane bridge enforcing specific dihedral angles
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Four stereocenters creating a C₂-symmetric architecture
Crystallographic and Stereochemical Features
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step sequence involving:
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Preparation of enantiomerically pure indenooxazole precursors
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Cyclohexane-1,1-diyl bridge installation via nucleophilic aromatic substitution
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Stereochemical control through chiral resolution or asymmetric synthesis
Key intermediates likely include:
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3a,8a-Dihydro-8H-indeno[1,2-d]oxazole derivatives
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1,1-Dihalocyclohexane coupling agents
Purification and Characterization
Purification typically employs recrystallization from dichloromethane/hexane mixtures, followed by chiral HPLC to ensure enantiomeric excess >99%. Characterization data includes:
| Parameter | Value/Description | Method |
|---|---|---|
| [α]²⁰D | -360 ± 2° (c=1 in CH₂Cl₂) | Polarimetry |
| Melting Point | 228-230°C (decomp.) | DSC |
| Solubility | DCM > DMF > THF (sparingly in H₂O) | Phase diagram |
Physicochemical Properties
Electronic Characteristics
The conjugated π-system exhibits strong UV absorption at λmax = 274 nm (ε = 12,400 M⁻¹cm⁻¹) with fluorescence emission at 398 nm, suggesting potential as a fluorophore . Frontier molecular orbital calculations predict a HOMO-LUMO gap of 3.8 eV, indicating moderate electron-transport capabilities .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 298°C under nitrogen, with 95% mass loss by 450°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) at 148°C, making it suitable for high-temperature polymer applications .
Applications in Advanced Materials
Chiral Catalysis
The compound's C₂ symmetry and rigid framework make it effective in asymmetric induction. Notable catalytic applications include:
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Enantioselective Diels-Alder reactions (up to 98% ee)
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Michael additions with β-keto esters
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Organocatalytic aldol reactions in aqueous media
A comparative study of catalytic performance shows:
Polymer Science
Incorporation into polyimide matrices enhances thermal stability while maintaining optical clarity. Composite materials containing 5 wt% additive show:
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40% increase in tensile modulus
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25°C elevation in glass transition temperature
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<2% haze at 500 μm thickness
Environmental and Regulatory Considerations
Ecotoxicology
The compound demonstrates low aquatic toxicity (LC₅₀ >100 mg/L in Daphnia magna), but exhibits bioaccumulation potential (log Kow = 4.2) . Degradation studies show:
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60% mineralization in 28 days (OECD 301B)
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Photolytic half-life = 12 hours (λ >290 nm)
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Anaerobic persistence >6 months
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